molecular formula C13H19NO5 B15094207 Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside

Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside

Cat. No.: B15094207
M. Wt: 269.29 g/mol
InChI Key: ZLTAXQWRKKWROR-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside is a synthetic glycoside derived from glucose It is characterized by the presence of a benzyl group attached to the oxygen atom of the glucose molecule and an amino group replacing the hydroxyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzyl group and the amino group. One common method involves the use of benzyl chloride and an appropriate base to introduce the benzyl group. The amino group can be introduced through reductive amination using ammonia or an amine source in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzylated and aminated derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit glycosylation processes by acting as a substrate or inhibitor for glycosyltransferases. This inhibition can affect the synthesis and function of glycoproteins and glycolipids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside is unique due to its specific structural features, such as the presence of both a benzyl group and an amino group. This combination allows for unique interactions with biological molecules and provides distinct chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTAXQWRKKWROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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